molecular formula C6H4BrN3 B6358697 2-Bromo-3H-imidazo[4,5-c]pyridine CAS No. 1557344-85-0

2-Bromo-3H-imidazo[4,5-c]pyridine

Cat. No.: B6358697
CAS No.: 1557344-85-0
M. Wt: 198.02 g/mol
InChI Key: KIQLJTDBXNRPRC-UHFFFAOYSA-N
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Description

2-Bromo-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Safety and Hazards

While the specific safety and hazards of “2-Bromo-3H-imidazo[4,5-c]pyridine” are not clearly mentioned in the retrieved papers, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-3H-imidazo[4,5-c]pyridine are Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and it plays a significant role in controlling the cell’s progression from the G1 phase to the S phase .

Mode of Action

This compound interacts with its targets by inhibiting the activity of CDK2 . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with its targets is a result of a series of chemical reactions, including Michael addition and intramolecular cyclization .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This disruption can lead to the arrest of cell division, thereby inhibiting the proliferation of cancer cells . Additionally, the compound can influence the NF-kappaB pathway, which plays a crucial role in immune response, inflammation, and cell survival .

Pharmacokinetics

The compound’s imidazopyridine core can improve selectivity, pharmacokinetics, and metabolic stability, reducing potential side effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division and proliferation . By targeting and inhibiting CDK2, the compound can disrupt the normal cell cycle, leading to the potential arrest of cancer cell growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

Properties

IUPAC Name

2-bromo-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQLJTDBXNRPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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